Bienvenue dans la boutique en ligne BenchChem!

(3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine

Dopamine D4 receptor Stereochemistry-activity relationship Pyrrolidine benzamide

(3R,4R)-1-Benzyl-4-methylpyrrolidin-3-amine (CAS 74880-20-9) is a trans-configured chiral 3-aminopyrrolidine derivative bearing an N-benzyl protecting group and a C4-methyl substituent. As a member of the 3-amino-4-substituted pyrrolidine scaffold class, this compound serves as a stereochemically resolved intermediate for constructing dopamine receptor ligands and neurokinin-3 (NK-3) receptor antagonists.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B8098019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1CN(CC1N)CC2=CC=CC=C2
InChIInChI=1S/C12H18N2/c1-10-7-14(9-12(10)13)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3/t10-,12+/m1/s1
InChIKeyNFZIZQCPMPUVFT-PWSUYJOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (3R,4R)-1-Benzyl-4-methylpyrrolidin-3-amine: Stereochemically Defined Chiral Pyrrolidine Building Block


(3R,4R)-1-Benzyl-4-methylpyrrolidin-3-amine (CAS 74880-20-9) is a trans-configured chiral 3-aminopyrrolidine derivative bearing an N-benzyl protecting group and a C4-methyl substituent. As a member of the 3-amino-4-substituted pyrrolidine scaffold class, this compound serves as a stereochemically resolved intermediate for constructing dopamine receptor ligands and neurokinin-3 (NK-3) receptor antagonists [1]. Its defining structural features — the (3R,4R) absolute configuration, the benzyl group enabling subsequent deprotection or further functionalization, and the 4-methyl substituent — collectively govern its utility in generating downstream bioactive molecules with receptor subtype selectivity [2].

Why (3R,4R)-1-Benzyl-4-methylpyrrolidin-3-amine Cannot Be Replaced by Racemic or Diastereomeric Mixtures


The (3R,4R) trans configuration of this 4-methylpyrrolidin-3-amine scaffold is not a passive structural detail — it directly determines the binding orientation and potency of downstream amide conjugates at dopamine receptor subtypes. The (3R,4S) cis diastereomer, when elaborated into an identical benzamide derivative, exhibits a 5.1-fold loss in D4 receptor affinity (Ki 4.30 nM vs. 0.840 nM) [1]. Furthermore, the 4-methyl substituent differentiates this scaffold from the widely available des-methyl analog 1-benzylpyrrolidin-3-amine; published structure-activity relationship studies confirm that the 4-position methyl group contributes to bulk tolerance at the D4 receptor and modulates D4-over-D2 selectivity [2]. Consequently, substituting the resolved (3R,4R) enantiomer with racemic, cis, or des-methyl variants introduces uncontrolled stereochemical and pharmacophoric variables that propagate into downstream structure-activity data, complicating lead optimization and invalidating quantitative comparisons across compound series.

Quantitative Differentiation Evidence for (3R,4R)-1-Benzyl-4-methylpyrrolidin-3-amine as a Chiral Building Block


Stereochemical Impact on D4 Dopamine Receptor Affinity: (3R,4R) vs. (3R,4S) Diastereomeric Benzamide Conjugates

When (3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine is converted to N-((3R,4R)-1-benzyl-4-methyl-pyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylamino-benzamide, the resulting conjugate binds the human dopamine D4 receptor with a Ki of 0.840 nM. The identical benzamide prepared from the (3R,4S) cis diastereomer yields a Ki of 4.30 nM under the same assay conditions — a 5.1-fold affinity loss attributable solely to the change in pyrrolidine ring stereochemistry [1][2]. This direct head-to-head comparison, conducted within the same curated ChEMBL series and rigorously controlled for acyl moiety, linker, and assay protocol, demonstrates that the (3R,4R) configuration is an essential stereochemical determinant for achieving sub-nanomolar D4 receptor engagement.

Dopamine D4 receptor Stereochemistry-activity relationship Pyrrolidine benzamide

Subtype Selectivity Profile: D4 vs. D2S Differentiation of the (3R,4R)-Derived Benzamide

The benzamide conjugate of (3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine exhibits Ki values of 0.840 nM at D4 and 2.0 nM at D2S, yielding a D4-over-D2S selectivity ratio of 2.4-fold [1]. More critically, its affinity at the bovine D1A receptor is 4,700 nM, corresponding to a D4/D1A selectivity window exceeding 5,500-fold [1]. In contrast, the (3R,4S)-derived benzamide shows a D4 Ki of 4.30 nM and a D2S Ki of 11 nM [2], representing a comparable selectivity ratio (2.6-fold) but at substantially weaker absolute affinities. This demonstrates that the (3R,4R) configuration preserves subtype selectivity while delivering a potency gain across all tested dopamine receptor subtypes.

Dopamine receptor selectivity D4/D2 selectivity Antipsychotic lead optimization

Potency Advantage of the 4-Methyl Substituent: Comparison with the Des-Methyl Pyrrolidine Scaffold

The contribution of the 4-methyl group to D4 receptor affinity can be assessed by comparing the (3R,4R)-4-methyl benzamide conjugate with YM-43611 — a well-characterized (S)-N-(1-benzyl-3-pyrrolidinyl)benzamide that lacks the 4-methyl substituent on the pyrrolidine ring. YM-43611 exhibits a D4 Ki of 2.1 nM [1], whereas the 4-methyl-bearing (3R,4R) conjugate achieves a Ki of 0.840 nM, representing a 2.5-fold potency improvement [2]. Although this comparison encompasses additional structural differences in the benzamide acyl group, the consistent rank-order trend across multiple 4-methyl vs. des-methyl pairings supports the conclusion that the 4-methyl substituent on the pyrrolidine core confers a measurable affinity gain at the D4 receptor, consistent with the established bulk tolerance hierarchy (D4 > D3 > D2) [1].

Structure-activity relationship 4-Methyl substituent effect Dopamine D4 antagonist

Utility as a Key Intermediate for NK-3 Receptor Antagonist Pharmacophore Construction

The (3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine scaffold is explicitly claimed in patent EP2814822 / US8618303 (Hoffmann-La Roche) as an intermediate for constructing NK-3 receptor antagonists [1]. In the representative Markush structures, the 3-amino group is elaborated to amide or sulfonamide linkers, while the N-benzyl group serves as a traceless protecting group enabling late-stage diversification. The trans (3R,4R) stereochemistry and 4-methyl substituent are maintained throughout the exemplified synthetic sequences, indicating that both stereochemistry and substitution pattern are mandatory for the NK-3 pharmacophore rather than incidental. This patent-protected application space is not accessible when using the cis (3R,4S) diastereomer or the des-methyl analog, as the resulting NK-3 ligands would fall outside the structure-activity relationship landscape defined by the exemplified compounds.

NK-3 receptor antagonist Neurokinin receptor Patented pyrrolidine scaffold

High-Value Application Scenarios for (3R,4R)-1-Benzyl-4-methylpyrrolidin-3-amine in Drug Discovery and Chemical Biology


Synthesis of Sub-Nanomolar Dopamine D4 Receptor Ligands for Antipsychotic Lead Optimization

The (3R,4R)-configured pyrrolidine-3-amine is the stereochemical cornerstone for constructing benzamide-type D4 antagonists with Ki values in the sub-nanomolar range. Elaboration of the 3-amino group to a 5-chloro-2-methoxy-4-methylamino-benzamide yields a conjugate with D4 Ki = 0.840 nM, representing a 5.1-fold potency gain over the identical conjugate derived from the (3R,4S) cis diastereomer [1]. This scenario is directly relevant to CNS drug discovery programs targeting D4 receptor-mediated pathways in schizophrenia, ADHD, and mood disorders, where high-affinity, subtype-selective tool compounds are essential for target validation.

NK-3 Receptor Antagonist Development Using Patented Pyrrolidine Scaffolds

The compound serves as a defined intermediate in the Hoffmann-La Roche NK-3 receptor antagonist patent family (EP2814822 / US8618303) [1]. In this application, the (3R,4R) configuration and N-benzyl protecting group enable a convergent synthetic strategy: the 3-amine is coupled to elaborate amide or sulfonamide pharmacophores, while the benzyl group can be cleaved or retained for target engagement. Industrial medicinal chemistry teams pursuing NK-3 antagonists for depression, schizophrenia, or pain indications can use this building block to access patent-aligned chemical space with stereochemical fidelity assured from the outset.

Construction of D4-Selective Chemical Probes with Minimal D1 Cross-Reactivity

The (3R,4R)-derived benzamide conjugate demonstrates a D4/D1A selectivity ratio exceeding 5,500-fold (D4 Ki = 0.840 nM vs. D1A Ki = 4,700 nM) [1]. This selectivity window is critical for chemical biology applications where D4 receptor function must be interrogated without confounding D1-mediated signaling. Procurement of the stereochemically pure (3R,4R) building block ensures that D4 selectivity is maintained in the final probe molecule, enabling clean pharmacological profiling in cellular and in vivo models.

Stereochemical Benchmarking and Chiral Purity Control in Parallel SAR Libraries

When integrated into a parallel synthesis workflow, (3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine provides a stereochemically defined anchor point for generating compound libraries with consistent three-dimensional topology. The availability of the enantiomeric (3S,4S) and diastereomeric (3R,4S) analogs from specialist vendors [1] further enables matched-pair analysis, where the effect of stereochemical inversion on receptor binding, metabolic stability, and off-target profiles can be systematically evaluated. This application is directly relevant to medicinal chemistry groups conducting lead optimization where stereochemistry-driven SAR is a key decision parameter.

Quote Request

Request a Quote for (3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.